3-Hydroxyisoquinoline-4-carbonitrile

11β-HSD1 inhibition metabolic disease glucocorticoid modulation

3-Hydroxyisoquinoline-4-carbonitrile (CAS 1159266-46-2) is a bicyclic heterocyclic compound of the isoquinoline family, defined by the simultaneous presence of a hydroxyl substituent at ring position 3 and a carbonitrile (cyano) group at position 4. With a molecular weight of 170.17 g/mol (C₁₀H₆N₂O), it embodies a scaffold where an electron-donating hydroxyl group is precisely juxtaposed with an electron-withdrawing nitrile on the isoquinoline core, creating a unique electronic environment that underpins its biological recognition and synthetic reactivity.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
Cat. No. B11913882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyisoquinoline-4-carbonitrile
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC2=CNC(=O)C(=C2C=C1)C#N
InChIInChI=1S/C10H6N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h1-4,6H,(H,12,13)
InChIKeyHTXMMRKUWXVNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyisoquinoline-4-Carbonitrile: Core Pharmacophore and Dual-Reactive Building Block for Isoquinoline-Based Drug Discovery


3-Hydroxyisoquinoline-4-carbonitrile (CAS 1159266-46-2) is a bicyclic heterocyclic compound of the isoquinoline family, defined by the simultaneous presence of a hydroxyl substituent at ring position 3 and a carbonitrile (cyano) group at position 4 . With a molecular weight of 170.17 g/mol (C₁₀H₆N₂O), it embodies a scaffold where an electron-donating hydroxyl group is precisely juxtaposed with an electron-withdrawing nitrile on the isoquinoline core, creating a unique electronic environment that underpins its biological recognition and synthetic reactivity . The compound exists in tautomeric equilibrium between its hydroxy (lactim) and keto (lactam/isoquinolin-3-one) forms, a property that directly influences its hydrogen-bonding capacity and target engagement . It has been identified as the foundational pharmacophore from which potent and selective human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors were derived via high-throughput screening, and concurrently serves as a versatile synthetic intermediate for the preparation of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors [1][2].

Why Unsubstituted or Positional-Isomer Isoquinolines Cannot Replace 3-Hydroxyisoquinoline-4-Carbonitrile in 11β-HSD1 and HIF-Targeted Programs


The 3-hydroxy-4-carbonitrile substitution pattern on the isoquinoline core is not interchangeable with simpler isoquinoline analogs because both functional groups are simultaneously required for the dual pharmacophoric interactions that govern target binding and for the electronic tuning that dictates metabolic fate. Isoquinoline-4-carbonitrile (CAS 34846-65-6, MW 154.17), which lacks the 3-hydroxyl, cannot form the critical hydrogen-bonding interaction with the catalytic serine-170 and tyrosine-183 residues of the 11β-HSD1 active site that was confirmed by co-crystal structures of the 3-hydroxy-4-cyano scaffold [1]. Conversely, 3-hydroxyisoquinoline (CAS 7651-81-2, MW 145.16), which lacks the 4-carbonitrile, fails to engage the key hydrophobic sub-pocket and provides no synthetic handle for further regioselective derivatization at the 4-position . Crystallographic evidence from the Wu et al. series demonstrates that the 3-OH pharmacophore is indispensable for inhibition of 11β-HSD1, while the 4-CN group modulates electronic density across the bicyclic system and contributes to metabolic stability optimization [1]. The tautomeric equilibrium between the lactim and lactam forms — unique to 3-hydroxyisoquinolines — further distinguishes this scaffold from non-hydroxylated or hydroxylated-at-other-positions isoquinolines such as 4-hydroxyisoquinoline or 7-hydroxyisoquinoline-3-carbonitrile, which exhibit fundamentally different hydrogen-bond donor/acceptor topologies [2]. Simply substituting a generic isoquinoline or mono-functionalized analog would forfeit both the binding affinity and the synthetic versatility that this scaffold provides.

Product-Specific Quantitative Evidence Guide: Differentiating 3-Hydroxyisoquinoline-4-Carbonitrile from Closest Structural Analogs


11β-HSD1 Inhibitory Potency: The 3-Hydroxy-4-Cyano Scaffold Yields Nanomolar Potency That Mono-Functionalized Isoquinolines Cannot Replicate

The 3-hydroxy-4-cyano-isoquinoline scaffold, when optimized with appropriate 1-position substituents, delivers potent inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) at low nanomolar concentrations. In the seminal Wu et al. (2011) medicinal chemistry campaign, compounds built on this core scaffold achieved IC₅₀ values as low as 50 nM against recombinant human 11β-HSD1 [1]. By stark contrast, the closest structural analogs lacking either the 3-OH group (isoquinoline-4-carbonitrile, CAS 34846-65-6) or the 4-CN group (3-hydroxyisoquinoline, CAS 7651-81-2) are not reported as 11β-HSD1 inhibitors in any peer-reviewed disclosure, consistent with the established requirement for both functional groups to simultaneously engage the catalytic site [2]. The non-selective clinical reference inhibitor carbenoxolone inhibits 11β-HSD1 with reported IC₅₀ values in the high nanomolar to low micromolar range (approximately 0.3–3 μM depending on assay format) and additionally inhibits the 11β-HSD2 isoform, resulting in an undesirable off-target profile that the 3-hydroxy-4-cyano isoquinoline series was specifically designed to avoid [3]. The scaffold therefore represents a gateway to isoform-selective 11β-HSD1 pharmacology that simpler isoquinoline building blocks fundamentally cannot provide.

11β-HSD1 inhibition metabolic disease glucocorticoid modulation

Metabolic Stability Differentiation: Substituent-Dependent Clearance Rates Among 3-Hydroxy-4-Cyano-Isoquinoline Analogs

Within the 3-hydroxy-4-cyano-isoquinoline chemical series, metabolic stability is acutely sensitive to substitution at position 1 and position 7 of the scaffold. Quantitative profiling extracted from the BRENDA enzyme database reveals that 1-[(2-chlorobenzyl)oxy]-7-fluoro-3-hydroxyisoquinoline-4-carbonitrile exhibits a superior metabolic stability profile in human and mouse liver microsomal preparations [1]. In direct comparison, the structurally analogous 1-[(2-chlorobenzyl)sulfanyl]-3-hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, which replaces the 1-O-benzyl with a 1-S-benzyl linker and saturates the distal ring, was found to undergo oxidative metabolism at several distinct sites, resulting in a reduced overall stability [1]. A further comparator, 1-[(2-chlorobenzyl)sulfanyl]-7-fluoro-3-hydroxyisoquinoline-4-carbonitrile, demonstrated an intermediate profile described as 'overall good inhibitory activity and metabolic stability' [1]. These data from a single integrated medicinal chemistry program provide a internally consistent, head-to-head demonstration that metabolic fate on this scaffold is tunable through precise peripheral substitution, but that the 3-hydroxy-4-carbonitrile core itself is the non-negotiable platform required to access this tunable ADME space.

metabolic stability 11β-HSD1 inhibitor optimization ADME profiling

Critical Binding Pharmacophore Confirmed by X-Ray Crystallography: The 3-OH Group Forms an Indispensable H-Bond Network

Co-crystal structures of 3-hydroxy-4-cyano-isoquinoline-based inhibitors complexed with human 11β-HSD1 and the cofactor NADP⁺ have been deposited in the Protein Data Bank (PDB entry 3TFQ), providing atomic-level validation of the pharmacophoric role of the 3-hydroxy group [1]. The crystallographic data reveal a critical hydrogen-bonding interaction between the OH pharmacophore of the inhibitor and the side chains of catalytic residues serine-170 (S170) and tyrosine-183 (Y183) within the enzyme active site [1]. This interaction is not achievable with isoquinoline analogs that lack the 3-OH substituent — such as isoquinoline-4-carbonitrile or 3-chloroisoquinoline-4-carbonitrile — because the chloro substituent cannot serve as an effective hydrogen-bond donor [2]. Likewise, the 4-carbonitrile group positions the scaffold within a hydrophobic sub-pocket, an interaction absent in 3-hydroxyisoquinoline. The co-crystal structure therefore provides direct structural evidence that the 3-hydroxy-4-cyano substitution pattern is the minimum pharmacophoric requirement for productive engagement of the 11β-HSD1 catalytic machinery.

X-ray crystallography pharmacophore mapping structure-based drug design

Dual-Reactive Synthetic Building Block: The 3-Hydroxy and 4-Carbonitrile Groups Enable Orthogonal Derivatization Pathways

3-Hydroxyisoquinoline-4-carbonitrile is explicitly positioned as a versatile building block for synthesizing more complex pharmacologically active molecules, a utility not shared by its mono-functionalized analogs . The compound has been documented as a reactant in condensation reactions with formaldehyde and ammonia or amines to produce 2,2′-dihydroxymethylene urea, an important pharmaceutical precursor . Critically, the U.S. Patent 9,340,511 (assigned to FibroGen, Inc.) discloses that substituted cyanoisoquinoline compounds — derived from scaffolds bearing both a hydroxyl and a carbonitrile on the isoquinoline core — serve as intermediates for the preparation of HIF prolyl hydroxylase inhibitors, a therapeutic class that includes the clinically approved agent roxadustat [1]. The patent describes synthetic routes in which the 4-carbonitrile group is retained as a key functional handle while the 3-hydroxy position is elaborated through O-alkylation or conversion to a leaving group for further cross-coupling [1]. By comparison, isoquinoline-4-carbonitrile (MW 154.17) offers only the 4-CN handle for derivatization, while 3-hydroxyisoquinoline (MW 145.16) offers only the 3-OH handle; only the dual-substituted scaffold provides orthogonal reactivity at both positions, enabling divergent synthetic strategies from a single intermediate.

synthetic building block orthogonal functionalization medicinal chemistry

Cross-Species 11β-HSD1 Activity: Consistent Enzyme Engagement Across Preclinical Toxicology Species

A notable liability of many 11β-HSD1 inhibitor chemotypes is species-dependent potency divergence, which complicates the translation of in vivo efficacy data from rodent models to human clinical predictions. The 3-hydroxy-4-cyano-isoquinoline scaffold was specifically highlighted by Wu et al. (2011) as exhibiting 'good cross species activity' across human and mouse 11β-HSD1 enzymes [1]. Quantitative comparative data curated in the BRENDA database confirm that the same compounds from this series were tested against both Homo sapiens and Mus musculus 11β-HSD1, and the rank order of potency and metabolic stability observations were maintained across species [2]. For instance, 1-[(2-chlorobenzyl)oxy]-7-fluoro-3-hydroxyisoquinoline-4-carbonitrile was annotated as having a 'superior metabolic stability profile' in both human and mouse preparations, and 1-[(2-chlorobenzyl)sulfanyl]-7-fluoro-3-hydroxyisoquinoline-4-carbonitrile was noted as having 'overall good inhibitory activity and metabolic stability' in both species [2]. This cross-species consistency is a distinguishing feature of the scaffold that is not guaranteed for alternative 11β-HSD1 chemotypes such as the adamantyl carboxamide or triazole series, where significant human–rodent potency shifts have been documented [3].

cross-species pharmacology preclinical development 11β-HSD1

Optimal Procurement and Deployment Scenarios for 3-Hydroxyisoquinoline-4-Carbonitrile in Drug Discovery and Chemical Biology


Medicinal Chemistry: Lead Optimization of 11β-HSD1 Inhibitors for Metabolic Disease

In a medicinal chemistry program targeting type 2 diabetes or metabolic syndrome via 11β-HSD1 inhibition, 3-hydroxyisoquinoline-4-carbonitrile serves as the validated core scaffold from which systematic SAR exploration at positions 1, 6, and 7 can be conducted. The Wu et al. (2011) campaign demonstrated that diversifying the 1-position with O-benzyl or S-benzyl substituents — while retaining the 3-OH and 4-CN pharmacophore — yields derivatives with nanomolar potency (IC₅₀ = 50 nM) and tunable metabolic stability [1][2]. The co-crystal structure (PDB 3TFQ) provides a structural blueprint for rational, structure-guided elaboration [3]. Researchers should procure this building block in high purity (≥95%) and perform initial O-alkylation or S-alkylation at the 3-position following activation, or exploit the 4-carbonitrile as a handle for conversion to amides, amines, or tetrazoles to modulate pharmacokinetic properties.

Synthetic Chemistry: Divergent Synthesis of HIF Prolyl Hydroxylase Inhibitor Intermediates

The FibroGen patent (U.S. 9,340,511) establishes that substituted cyanoisoquinolines — including those derived from 3-hydroxyisoquinoline-4-carbonitrile — are key intermediates in the synthetic route to HIF prolyl hydroxylase inhibitors, a clinically validated drug class (e.g., roxadustat) [4]. The 4-carbonitrile group on the isoquinoline core is a critical functional handle that can be retained through multiple synthetic steps or selectively transformed under conditions orthogonal to modifications at the 3-position. A research team constructing a library of HIF-PHD inhibitors should procure this compound as a central intermediate, using the 3-OH for O-functionalization (ether formation, Mitsunobu coupling) and the 4-CN for late-stage diversification to carboxamide or carboxylate derivatives.

Chemical Biology: Development of Isoform-Selective 11β-HSD1 Chemical Probes

For chemical biology groups requiring tool compounds that selectively inhibit 11β-HSD1 without cross-reacting with the 11β-HSD2 isoform — a critical selectivity requirement to avoid undesirable mineralocorticoid receptor activation — the 3-hydroxy-4-cyano scaffold provides a starting point with demonstrated isoform selectivity [1]. The crystallographically confirmed binding mode, in which the 3-OH engages S170 and Y183 specifically within the 11β-HSD1 active site, suggests a structural basis for selectivity over 11β-HSD2, which presents a different active-site architecture [3]. Investigators should use the scaffold to generate affinity-based probes (e.g., photoaffinity or click-chemistry handles installed at the 1-position) while preserving the core pharmacophoric elements required for selective target engagement.

Process Chemistry: Scalable Intermediate for Manufacturing Cyanoisoquinoline APIs

The patent literature explicitly identifies the 3-hydroxy-4-cyano-isoquinoline scaffold as relevant to industrial-scale synthetic routes for isoquinoline-based active pharmaceutical ingredients, particularly in the context of HIF-modulating therapies [4]. The compound's relatively low molecular weight (170.17 g/mol), balanced LogP (XLogP3 ≈ 0.5), and dual functional handles make it a suitable intermediate for convergent synthetic strategies amenable to scale-up. Process chemistry teams evaluating synthetic route feasibility for cyanoisoquinoline-containing drug candidates should assess this building block as a late-stage intermediate, leveraging the established precedent for its use in condensation reactions to construct more complex molecular architectures.

Quote Request

Request a Quote for 3-Hydroxyisoquinoline-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.